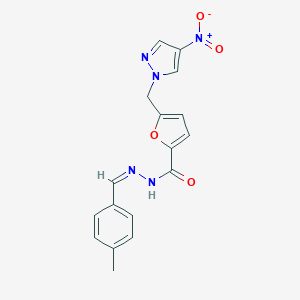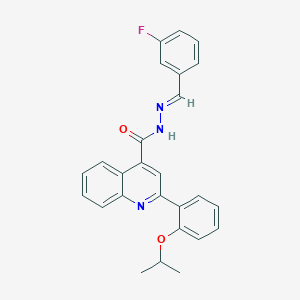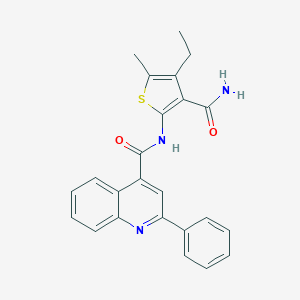![molecular formula C13H13N5O4 B446072 N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B446072.png)
N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyrazole ring, nitro group, and carbamoylphenyl moiety, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts to enhance the yield and purity of the product.
Industrial Production Methods: For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This may involve the use of safer and more economical reagents, as well as scalable reaction conditions that can be easily implemented in a manufacturing setting .
化学反応の分析
Types of Reactions: N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted pyrazole derivatives .
科学的研究の応用
N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and dyes, as well as in the development of new materials with specific properties
作用機序
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
類似化合物との比較
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the synthesis of Pigment Yellow 181.
Para-aminobenzoic acid (PABA) derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness: N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications .
特性
分子式 |
C13H13N5O4 |
|---|---|
分子量 |
303.27g/mol |
IUPAC名 |
N-(4-carbamoylphenyl)-1-ethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13N5O4/c1-2-17-7-10(18(21)22)11(16-17)13(20)15-9-5-3-8(4-6-9)12(14)19/h3-7H,2H2,1H3,(H2,14,19)(H,15,20) |
InChIキー |
CGGKMXRFSJULDE-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
正規SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B445991.png)
![N-[3-(N-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B445993.png)
![2-(4-chloro-2-methylphenoxy)-N-{3-[N-(1-naphthoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B445994.png)
![1-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B445996.png)
![5-bromo-N-[3-(N-{[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B446000.png)
![2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B446001.png)

![N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B446006.png)
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B446007.png)
![Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B446008.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B446009.png)

![3-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-yl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446012.png)
